N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a thiophene ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It disrupts the electron transport chain in microbial cells and inhibits key signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds share a similar structure but differ in the substitution pattern and specific functional groups.
Thiophene-2-carboxamide derivatives: These compounds have variations in the thiadiazole ring and other substituents.
Uniqueness
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiadiazole ring, thiophene ring, and carboxamide group, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C8H7N3O3S3 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H7N3O3S3/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12) |
InChI Key |
JOKGZYBGVMPNSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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